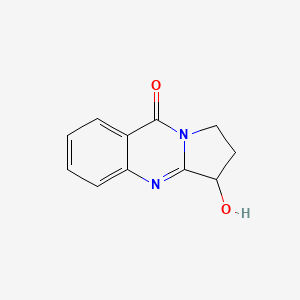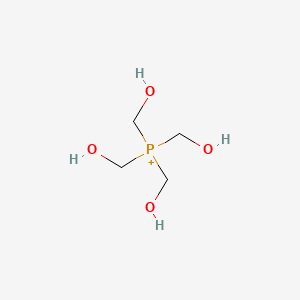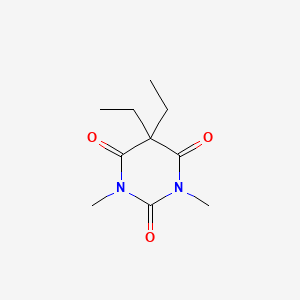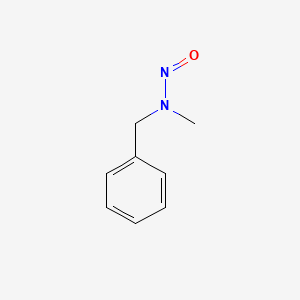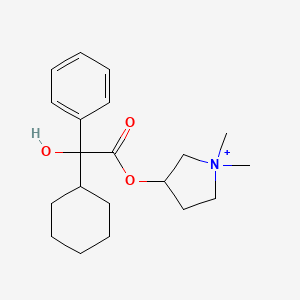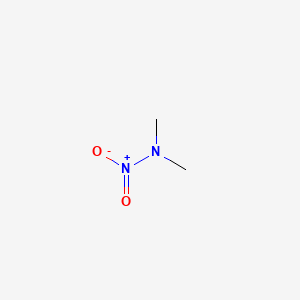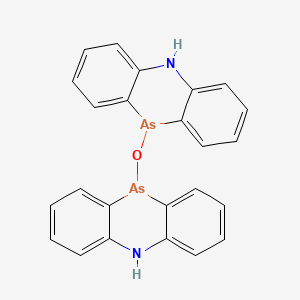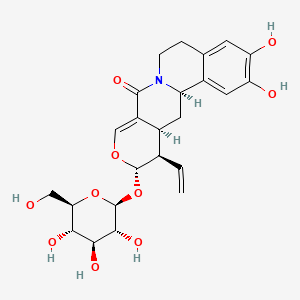
Demethylalangiside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Demethylalangiside is a glycoside.
Applications De Recherche Scientifique
Epigenetic Treatment in Hematological Malignancies
Demethylalangiside plays a significant role in the epigenetic treatment of hematologic neoplasia, like myelodysplasia and acute myeloid leukemia (AML). This treatment approach, using DNA demethylating agents, targets hypermethylated genes in cancer cells, offering a distinct method from traditional chemotherapy (Claus, Almstedt, & Lübbert, 2005).
Effects on Solid Tumors
Research shows that demethylating agents, including those like demethylalangiside, might be effective against solid tumors. These agents have been observed to alter methylation status and potentially improve clinical outcomes in solid tumor patients. The response, however, is variable and further research is needed (Linnekamp, Butter, Spijker, Medema, & van Laarhoven, 2017).
Impact on DNA Methylation and Cancer Stem Cells
Demethylating agents are believed to impact the epigenome of cancer cells, thereby altering gene expression. This approach is seen as a promising strategy in anti-cancer therapy, particularly in targeting cancer stem cells (Jost & Galm, 2007).
Application in Cancer Pain Management
Research has explored the use of demethylating agents in managing cancer pain. These agents, possibly including demethylalangiside, have shown potential in producing antinociception (pain relief) by re-expressing specific genes like the mu-opioid receptor gene in cancer models (Viet, Dang, Ye, Ono, Campbell, & Schmidt, 2014).
Enhancing Transcription via Demethylation
Certain demethylating agents can selectively demethylate specific gene regions, thereby enhancing transcription. This process is vital for the expression of genes in differentiated somatic cells and may have implications in various cellular processes (Bruniquel & Schwartz, 2003).
Propriétés
Numéro CAS |
47763-23-5 |
|---|---|
Nom du produit |
Demethylalangiside |
Formule moléculaire |
C24H29NO10 |
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
(1R,15S,16R,17S)-16-ethenyl-4,5-dihydroxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one |
InChI |
InChI=1S/C24H29NO10/c1-2-11-13-6-15-12-7-17(28)16(27)5-10(12)3-4-25(15)22(32)14(13)9-33-23(11)35-24-21(31)20(30)19(29)18(8-26)34-24/h2,5,7,9,11,13,15,18-21,23-24,26-31H,1,3-4,6,8H2/t11-,13+,15-,18-,19-,20+,21-,23+,24+/m1/s1 |
Clé InChI |
ODZVWJRTEQQVCO-RJRDEGSCSA-N |
SMILES isomérique |
C=C[C@@H]1[C@@H]2C[C@@H]3C4=CC(=C(C=C4CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
SMILES |
C=CC1C2CC3C4=CC(=C(C=C4CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)O)O |
SMILES canonique |
C=CC1C2CC3C4=CC(=C(C=C4CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




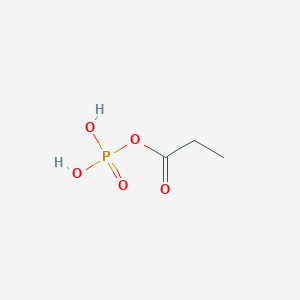
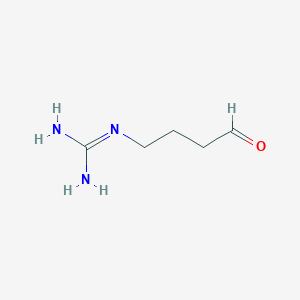
![4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium](/img/structure/B1206144.png)
![4'-Hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde](/img/structure/B1206146.png)


